molecular formula C14H15NO4S B2644576 4-(Naphthalene-2-sulfonamido)butanoic acid CAS No. 179051-17-3

4-(Naphthalene-2-sulfonamido)butanoic acid

Cat. No.: B2644576
CAS No.: 179051-17-3
M. Wt: 293.34
InChI Key: PKRVKIZPJPPOED-UHFFFAOYSA-N
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Description

4-(Naphthalene-2-sulfonamido)butanoic acid is an organic compound with the molecular formula C14H15NO4S and a molecular weight of 293.34 g/mol . This compound is characterized by the presence of a naphthalene ring, a sulfonamide group, and a butanoic acid moiety. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Naphthalene-2-sulfonamido)butanoic acid typically involves the reaction of naphthalene-2-sulfonyl chloride with butanoic acid in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-(Naphthalene-2-sulfonamido)butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Naphthalene-2-sulfonamido)butanoic acid is utilized in several scientific research fields:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Naphthalene-2-sulfonamido)butanoic acid involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The naphthalene ring can participate in π-π interactions, further influencing the compound’s activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Naphthalene-1-sulfonamido)butanoic acid
  • 4-(Naphthalene-2-sulfonamido)pentanoic acid
  • 4-(Naphthalene-2-sulfonamido)propanoic acid

Uniqueness

4-(Naphthalene-2-sulfonamido)butanoic acid is unique due to its specific combination of a naphthalene ring, sulfonamide group, and butanoic acid moiety. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications .

Properties

IUPAC Name

4-(naphthalen-2-ylsulfonylamino)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4S/c16-14(17)6-3-9-15-20(18,19)13-8-7-11-4-1-2-5-12(11)10-13/h1-2,4-5,7-8,10,15H,3,6,9H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKRVKIZPJPPOED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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